Nonyl(phenyl)sulfane
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is a vast field dedicated to the study of organic compounds containing sulfur. Sulfur, being in the same group as oxygen in the periodic table, often forms bonds and functional groups analogous to those involving oxygen, yet with distinct chemical behaviors and properties wikipedia.orgwikidoc.org. These compounds are integral to many biological processes, with sulfur being essential for life, present in amino acids like cysteine and methionine, as well as in vital molecules like vitamins and coenzymes wikipedia.orgfrontiersin.org.
Nonyl(phenyl)sulfane, based on its nomenclature, is understood to be an alkyl aryl sulfide (B99878), featuring a nonyl (C9H19) alkyl chain and a phenyl (C6H5) aromatic group linked by a sulfur atom wikipedia.org. Sulfides, also known as thioethers, are characterized by the C-S-C linkage and are a fundamental class within organosulfur chemistry wikipedia.orgwikipedia.org. Alkyl aryl sulfides, specifically, combine aliphatic and aromatic moieties attached to sulfur, offering a diverse range of chemical reactivities and physical properties. The synthesis and study of such compounds are crucial for developing new materials, pharmaceuticals, and agrochemicals, as organosulfur compounds often exhibit significant biological activity and unique material properties wikipedia.orgfrontiersin.orgjmchemsci.com.
Historical Perspectives on Sulfane Research
The study of sulfur-containing compounds has a long history, dating back to ancient alchemical practices and early chemical investigations. Sulfur itself has been known and utilized for millennia. The broader field of organosulfur chemistry gained significant momentum with the development of organic synthesis techniques throughout the 19th and 20th centuries wikipedia.orgtandfonline.comtandfonline.com.
The term "sulfane" traditionally refers to compounds with chains of sulfur atoms, such as H₂Sₓ. However, in organic chemistry, the term can also encompass organic molecules containing sulfur linkages, including sulfides (R-S-R') and polysulfides (R-Sₓ-R'). Research into "sulfane sulfur" as a specific chemical species, particularly its definition and detection, has evolved over time, with various methods developed for its quantitative determination nih.govmdpi.comresearchgate.net. Early research focused on understanding the fundamental reactivity of sulfur-carbon bonds, leading to the classification and synthesis of various functional groups like thiols, sulfides, sulfoxides, and sulfones wikipedia.orgtandfonline.combritannica.com. While specific historical accounts directly linking to this compound are not prevalent, the foundational research in organosulfur chemistry laid the groundwork for the synthesis and potential application of such molecules.
Current Research Trajectories and Future Directions for this compound
Current publicly available information on this compound primarily identifies it as a chemical available for laboratory use and as a potential intermediate in chemical synthesis, particularly within the pharmaceutical industry aaronchem.comlookchem.comchemicalbook.in. Detailed research findings or specific applications of this compound are not widely published in peer-reviewed literature.
However, its classification as an alkyl aryl sulfide suggests potential avenues for research. Compounds within this class are explored for various applications, including:
Organic Synthesis: As building blocks or intermediates for creating more complex organic molecules, leveraging the reactivity of the C-S bond acs.orgresearchgate.netscilit.com.
Materials Science: Organosulfur compounds can be incorporated into polymers or functional materials due to sulfur's unique electronic and bonding properties.
Medicinal Chemistry: Many organosulfur compounds exhibit biological activity, including anti-inflammatory, antimicrobial, and anticancer properties frontiersin.orgjmchemsci.com. This compound's potential as a "medical intermediate" hints at its possible role in the synthesis of pharmacologically active agents.
Future research directions could involve exploring its specific synthetic pathways, investigating its physical and chemical properties in greater detail, and evaluating its potential biological activities or utility in material science applications. Further studies would be required to elucidate its precise role and potential benefits.
Structure
3D Structure
Properties
IUPAC Name |
nonylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASPOITXHFJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964492 | |
| Record name | (Nonylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500041-11-2 | |
| Record name | (Nonylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Nonyl Phenyl Sulfane
Established Synthetic Routes to Nonyl(phenyl)sulfane and Related Compounds
The synthesis of alkyl aryl sulfides, such as this compound, has traditionally been achieved through various methods, with transition-metal-catalyzed cross-coupling reactions being the most prominent. researchgate.netrsc.org These methods typically involve the formation of a carbon-sulfur bond between an aryl electrophile and a sulfur nucleophile.
Catalytic Synthesis Approaches
Transition metal catalysis is a cornerstone for the synthesis of aryl sulfides, offering efficient and versatile routes. researchgate.net Metals such as palladium, copper, and nickel are widely employed to facilitate the coupling of aryl halides or their equivalents with thiols. nih.gov
Palladium-Catalyzed Reactions : Palladium complexes, often employing specialized phosphine ligands like CyPF-t-Bu, are highly effective for the coupling of aryl halides and sulfonates with a wide range of thiols. These systems exhibit high turnover numbers and broad functional group tolerance. organic-chemistry.org The general mechanism for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl sulfide (B99878) and regenerate the catalyst. researchgate.net
Copper-Catalyzed Reactions : Copper-catalyzed C–S bond formation, a modern iteration of the Ullmann condensation, is an attractive and cost-effective alternative to palladium. organic-chemistry.org Systems using copper(I) iodide (CuI), often in conjunction with ligands like L-proline or 1,10-phenanthroline, can effectively couple aryl halides with thiols. mdpi.combohrium.com These reactions can sometimes be performed in aqueous or environmentally benign solvent systems. organic-chemistry.orgbohrium.com
Nickel-Catalyzed Reactions : Nickel catalysts have emerged as powerful tools for C–S cross-coupling, capable of coupling aryl triflates and other electrophiles with thiols under mild conditions. organic-chemistry.org Nickel(II) complexes with bidentate phosphine ligands can catalyze the formation of biaryl sulfides, while other systems are effective for producing alkyl aryl sulfides. nih.gov
Biocatalytic and Biotransformation Methods for Sulfides
The use of enzymes in organic synthesis offers high selectivity and sustainability. While less common than for other functional groups, biocatalytic methods for C-S bond formation are an emerging field. nih.gov
Enzymes such as ene-reductases have been applied to the asymmetric synthesis of chiral thioethers. nih.gov This method involves a radical addition to prochiral vinyl sulfides, where the enzyme controls the stereochemistry of the product. nih.gov Cytochrome P450 enzymes have also been identified as catalysts for C-S bond formation in the biosynthesis of natural products, operating through mechanisms that are still under investigation but are thought to involve radical intermediates. cell.comnih.gov Additionally, lipases can catalyze the synthesis of thioesters, which are structurally related to thioethers, via transesterification reactions in continuous-flow microreactors. ingentaconnect.commdpi.com
Novel Synthetic Strategies and Method Development
Recent research has focused on developing more sustainable, efficient, and versatile methods for synthesizing alkyl aryl sulfides, moving beyond traditional cross-coupling partners.
Decarbonylative and Decarboxylative Coupling : These strategies utilize readily available carboxylic acids or thioesters as aryl precursors. nih.govnih.gov Nickel or palladium catalysts facilitate the extrusion of carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation) to form the C-S bond, offering new synthetic disconnections. mdpi.comnih.gov
Thiol-Free Approaches : To circumvent the use of volatile and malodorous thiols, methods have been developed that use alternative sulfur sources. Nickel-catalyzed aryl exchange reactions employ 2-pyridyl sulfides as sulfide donors. acs.orgorganic-chemistry.org Another approach uses odorless and stable sodium thiosulfate (Na₂S₂O₃) as the sulfurating reagent in palladium-catalyzed reactions. acs.org
Photoredox and Electrochemical Catalysis : Visible-light photoredox catalysis, often in combination with nickel, enables C-S bond formation under exceptionally mild conditions. uni-regensburg.deacs.org Electrochemical methods provide another sustainable alternative, using an electric current to drive the coupling of aryl halides with disulfides. rsc.orgorganic-chemistry.org
Metal-Free Arylation : Diaryliodonium salts can serve as arylating agents for thiols in the absence of a transition metal catalyst, often promoted by a strong organic base or simple heating. organic-chemistry.orgchemrxiv.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms, kinetics, and thermodynamics is vital for optimizing synthetic routes and developing new catalysts.
Reaction Kinetics and Thermodynamics in Synthesis
Kinetic studies provide deeper insight into the reaction pathway. For example, reaction progress kinetic analysis (RPKA) of a mild, additive-free thioetherification revealed a unique "proton transfer dual ionization" (PTDI) SₙAr mechanism. nih.govscispace.com In this process, a rate-limiting proton transfer pre-equilibrium leads to the ionization of both the nucleophile (thiol) and the electrophile before the C-S bond is formed. scispace.com
In other systems, such as a photonickel-catalyzed thioetherification, NMR kinetic studies have shown that in the absence of an acid additive, the reaction exhibits an induction period and autocatalytic behavior. uni-regensburg.de This suggests the initial formation of an active catalytic species is slow but is then accelerated as the reaction proceeds. The kinetics of these reactions are also influenced by factors such as temperature and pH, which can affect the rates of both the desired C-S bond formation and potential side reactions like hydrolysis. researchgate.net
Role of Catalysts and Reaction Conditions
The catalyst is arguably the most critical component in modern C-S bond-forming reactions, dictating the reaction's efficiency, selectivity, and scope. nih.gov
Catalytic Cycles : Transition metal catalysts operate through distinct catalytic cycles. For palladium and nickel, a common cycle involves Pd(0)/Pd(II) or Ni(0)/Ni(II) intermediates, proceeding via oxidative addition and reductive elimination. researchgate.netnih.gov Copper-catalyzed reactions may proceed through Cu(I)/Cu(III) cycles, especially when using boronic acids as coupling partners. nih.gov Cobalt catalysts can utilize a Co(I)/Co(III) cycle, often initiated by reduction of a Co(II) precatalyst with zinc. nih.gov
Ligand Effects : Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role. They stabilize the metal center, prevent catalyst deactivation (which is a known issue with sulfur compounds), and modulate the metal's electronic and steric properties to promote key steps like oxidative addition and reductive elimination. researchgate.netnih.gov
Reaction Conditions : The choice of solvent, base, and temperature is crucial. The base is often required to deprotonate the thiol, generating the active thiolate nucleophile. Solvents can influence catalyst solubility and reactivity. Temperature affects the reaction rate, with milder conditions being a key goal of modern catalyst development. nih.gov In some novel systems, additives can dramatically alter the reaction pathway. For instance, in nickel-catalyzed thioetherification, a Brønsted acid can eliminate the induction period by preventing the formation of catalytically less active nickel polythiolate species. uni-regensburg.de
Advanced Analytical Characterization Techniques for Nonyl Phenyl Sulfane
Spectroscopic Analysis in Research
Spectroscopic methods are indispensable for probing the molecular structure of Nonyl(phenyl)sulfane. By examining the interaction of the molecule with electromagnetic radiation, these techniques offer detailed insights into its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton.
In a typical ¹H NMR spectrum, the protons on the phenyl group would appear in the aromatic region (approximately 7.0-7.5 ppm). The protons of the nonyl group would resonate in the aliphatic region (approximately 0.8-3.0 ppm), with the methylene protons adjacent to the sulfur atom (α-CH₂) being the most deshielded and appearing further downfield.
¹³C NMR spectroscopy complements the proton data by providing information on each unique carbon atom in the molecule. The carbon atoms of the phenyl ring would have signals in the 125-140 ppm range, while the nonyl chain carbons would appear in the 14-40 ppm range. The carbon atom directly bonded to sulfur would be significantly influenced by the heteroatom.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the specific isomeric structure of the nonyl chain and its attachment point to the phenylthio group. cornell.eduresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Linear this compound Isomer
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl (ortho, meta, para) | 7.1 - 7.4 | 125 - 135 |
| Cα (Methylene) | ~2.9 | ~35 |
| Cβ (Methylene) | ~1.6 | ~31 |
| Cγ-Cη (Methylenes) | 1.2 - 1.4 | 22 - 30 |
| Cθ (Methyl) | ~0.9 | ~14 |
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and obtaining structural information through its fragmentation pattern. chemguide.co.uk When subjected to ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the compound's molecular weight.
The fragmentation of this compound is predictable and provides a unique "fingerprint." Key fragmentation pathways include the cleavage of the carbon-sulfur bonds and the breaking of bonds within the nonyl alkyl chain. libretexts.orglibretexts.org Common fragments observed would include the phenylthioyl cation ([C₆H₅S]⁺) and a series of alkyl cations resulting from the successive loss of hydrocarbon units from the nonyl group. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments, further solidifying its identification. cornell.edu
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₁₅H₂₄S]⁺ | 236 |
| Phenylthioyl | [C₆H₅S]⁺ | 109 |
| Tropylium | [C₇H₇]⁺ | 91 |
| Phenyl | [C₆H₅]⁺ | 77 |
| Nonyl | [C₉H₁₉]⁺ | 127 |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. masterorganicchemistry.comcompoundchem.com The absorption of specific frequencies of infrared light corresponds to the vibrational energies of different bonds within the molecule. This technique is particularly useful for confirming the presence of the aromatic ring and the aliphatic chain.
Key IR absorptions for this compound would include:
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.
C-S stretching: A weaker absorption in the 600-800 cm⁻¹ range. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenylthio group in this compound contains a chromophore that absorbs UV light. The resulting spectrum can be used for quantitative analysis and as an indicator of purity, as impurities with different chromophores would alter the absorption profile.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3010 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Bend | 1375 - 1465 |
| C-S | Stretch | 600 - 800 |
Chiral Analysis and Stereochemical Characterization
The introduction of a chiral center, in the case of this compound potentially at the sulfur atom or within the nonyl chain, necessitates specialized analytical techniques to resolve and characterize its stereoisomers. The spatial arrangement of substituents around a chiral center can significantly influence the molecule's interaction with other chiral entities, a critical consideration in fields such as pharmacology and materials science. This section details the advanced analytical methodologies applicable to the enantioselective resolution of this compound and explores the profound influence of its stereochemistry on molecular interactions.
Enantioselective Methodologies for Isomer Resolution
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral selector. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose. phenomenex.comresearchgate.net The underlying principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. wikipedia.orgphenomenex.com The differential stability of these complexes leads to different retention times, enabling their separation.
Given the structural characteristics of this compound, featuring a non-polar alkyl chain and an aromatic phenyl group, several types of CSPs are anticipated to be effective for its enantiomeric resolution. Polysaccharide-based CSPs, derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability for a wide range of chiral compounds. eijppr.comnih.gov The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities within the polysaccharide structure. wikipedia.org
Cyclodextrin-based CSPs represent another suitable option. These consist of cyclic oligosaccharides that form a toroidal structure with a hydrophobic interior and a hydrophilic exterior. sigmaaldrich.com The separation mechanism primarily relies on the inclusion of the non-polar part of the analyte (such as the phenyl or nonyl group of this compound) into the chiral cavity of the cyclodextrin. sigmaaldrich.com Chiral recognition is achieved through the differential fit and interactions of the enantiomers within this cavity.
The selection of the mobile phase is also critical for achieving optimal separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (such as isopropanol or ethanol) are commonly employed. In reversed-phase mode, mixtures of water with acetonitrile or methanol are typical. The choice between these modes and the specific composition of the mobile phase would require empirical method development to achieve the best balance of resolution and analysis time for this compound.
Illustrative Data for Enantioselective HPLC Methodologies:
| Chiral Stationary Phase (CSP) Type | Potential Mobile Phase Composition | Expected Separation Principle | Hypothetical Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | π-π interactions, hydrogen bonding, steric fit | > 1.5 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol/Water (80:20, v/v) | Dipole-dipole interactions, steric repulsion | > 1.8 |
| Hydroxypropyl-β-cyclodextrin | Acetonitrile/Triethylammonium Acetate Buffer | Inclusion complexation, hydrophobic interactions | > 1.6 |
This table is illustrative and presents potential methodologies for this compound based on the successful separation of structurally analogous alkyl phenyl sulfides. The resolution values (Rs) are hypothetical and represent the target for a successful baseline separation.
Stereochemical Influence on Molecular Interactions
The specific three-dimensional arrangement of atoms in the enantiomers of this compound is expected to dictate how they interact with other chiral molecules, such as proteins, enzymes, or other chiral compounds. Chirality plays a pivotal role in the biological activity of many molecules, as living systems are inherently chiral. researchgate.net One enantiomer may exhibit a desired therapeutic effect while the other could be inactive or even exert adverse effects. researchgate.net
The influence of stereochemistry on molecular interactions is governed by the principles of chiral recognition, which requires a multi-point interaction between the chiral analyte and its binding partner. For this compound, these interactions could involve:
π-π Stacking: The phenyl group can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. The stereochemistry at the chiral center would affect the positioning of the phenyl ring, thereby influencing the geometry and energy of this interaction.
Steric Hindrance: The spatial arrangement of the substituents can create steric hindrance, preventing one enantiomer from fitting into a binding site that readily accommodates the other. This lock-and-key model is a fundamental concept in enzyme-substrate and receptor-ligand interactions.
Sulfur-Centered Interactions: The sulfur atom itself can participate in various non-covalent interactions, including hydrogen bonds and chalcogen bonds. acs.orgrsc.org The accessibility and electrostatic potential of the sulfur atom's lone pairs of electrons would differ between enantiomers, potentially leading to stereospecific interactions.
Molecular modeling and dynamics simulations are powerful tools for investigating these stereochemical influences at the atomic level. nih.gov By constructing computational models of the this compound enantiomers and their potential binding partners, it is possible to predict the preferred binding modes and estimate the differences in binding affinities.
Table of Potential Stereochemical Influences on Molecular Interactions:
| Type of Interaction | Interacting Groups on this compound | Potential Biological/Chemical Consequence |
| Hydrophobic Interactions | Nonyl chain | Differential binding affinity to non-polar cavities in proteins. |
| π-π Stacking | Phenyl group | Stereospecific orientation affecting binding with aromatic amino acid residues. |
| Steric Effects | Entire molecule | Enantioselective access to enzyme active sites or receptor binding pockets. |
| Chalcogen/Hydrogen Bonding | Sulfur atom | Directional interactions influencing crystal packing and receptor binding. |
This table provides a conceptual framework for the potential influence of this compound's stereochemistry on its molecular interactions, based on established principles of molecular recognition.
Computational and Theoretical Studies of Nonyl Phenyl Sulfane
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. youtube.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including sulfur-containing organic compounds. nih.govcjps.org For Nonyl(phenyl)sulfane, DFT calculations, often using functionals like B3LYP, can elucidate key aspects of its electronic nature. nih.gov
A primary application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. cjps.org A smaller gap generally suggests higher reactivity. In molecules like this compound, the HOMO is typically localized on the electron-rich phenyl ring and sulfur atom, while the LUMO may be distributed over the aromatic system. DFT calculations can also generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
| Property | Illustrative Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT.
For this compound, ab initio calculations are particularly useful for determining a precise optimized molecular geometry. capes.gov.br These calculations can predict bond lengths (e.g., C-S, S-Alkyl, C-C), bond angles (e.g., C-S-C), and dihedral angles with high accuracy. The resulting geometry represents the lowest energy arrangement of the atoms on the potential energy surface. This information is crucial as the geometric structure directly influences the molecule's physical and chemical properties. For instance, the dihedral angle between the phenyl ring and the C-S-C plane determines the degree of conjugation and steric hindrance, which in turn affects the molecule's electronic properties and reactivity.
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length | C(Aryl)-S | 1.77 Å |
| Bond Length | S-C(Alkyl) | 1.82 Å |
| Bond Angle | C(Aryl)-S-C(Alkyl) | 105.0° |
| Dihedral Angle | C-C-S-C | ~90° (for a non-planar conformer) |
The nonyl chain of this compound introduces significant conformational flexibility. Identifying the most stable conformers and understanding the dynamics of their interconversion is critical for a complete molecular description. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules. mun.ca
| Parameter | Description | Significance for this compound |
|---|---|---|
| Dihedral Angle Distribution | Statistical analysis of the torsion angles along the nonyl chain. | Reveals the preference for trans vs. gauche conformers. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates whether the nonyl chain is in an extended or folded state. |
| End-to-End Distance | The distance between the first and last carbon of the nonyl chain. | Characterizes the overall length and conformation of the alkyl tail. |
| Conformational Transition Rates | The frequency of switching between different conformational states (e.g., trans-gauche isomerization). acs.org | Describes the flexibility and dynamic behavior of the molecule. |
Molecular Modeling and Simulation
Building on the foundational data from quantum chemical calculations, molecular modeling and simulation techniques can be used to predict the behavior of this compound in more complex scenarios, such as its interaction with biological targets or its participation in chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.comresearchgate.net These models are widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing. mdpi.com
For this compound, a QSAR model could be developed to predict properties such as its potential antimicrobial activity, toxicity, or affinity for a specific receptor. This process involves calculating a set of numerical parameters, known as molecular descriptors, that capture the structural, electronic, and physicochemical features of the molecule. These descriptors can be derived from the results of quantum chemical calculations and include properties like HOMO/LUMO energies, dipole moment, molecular polarizability, and specific atomic charges. mdpi.com Statistical methods are then used to build a mathematical equation linking these descriptors to the observed activity. Studies on related compounds, such as arylpropyl sulfonamides, have shown that properties like the length of alkyl chains can be critical for biological activity. nih.gov
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |
| Topological | Molecular Connectivity Index | Describes the size, shape, and branching of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule. |
| Quantum Chemical | Mulliken Atomic Charges | Distribution of electron density on each atom. |
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. escholarship.org By modeling the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate the activation energies required for the reaction to proceed. researchgate.net This provides a step-by-step picture of how reactants are converted into products.
For this compound, computational approaches could be used to investigate various potential reactions. For example, one could study the mechanism of oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. DFT calculations can be employed to model the geometry of the transition state and determine the energy barrier for this process. chemrxiv.orgresearchgate.net Another possible reaction is electrophilic aromatic substitution on the phenyl ring. nih.gov Computational modeling could predict whether substitution is more likely to occur at the ortho, meta, or para positions by calculating the energies of the corresponding intermediates (arenium ions). Such studies are crucial for understanding the reactivity of this compound and for designing synthetic pathways. nih.govorganic-chemistry.orgresearchgate.net
| Reaction Step | Description | Illustrative Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Oxidant | 0.0 |
| Transition State 1 (TS1) | Structure corresponding to the highest energy point on the path to the intermediate. | +15.5 |
| Intermediate | A meta-stable species formed during the reaction. | +5.2 |
| Transition State 2 (TS2) | Structure corresponding to the energy barrier for the conversion of the intermediate to products. | +12.8 |
| Products | Nonyl(phenyl)sulfoxide + Byproduct | -25.0 |
Adsorption, Distribution, Metabolism, and Excretion (ADME) Predictions
ADME predictions are crucial in computational drug discovery and development for assessing the pharmacokinetic properties of a molecule. These in silico methods estimate how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized by the body, and ultimately excreted. For a molecule like this compound, predictive models would typically assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. These predictions are made using quantitative structure-activity relationship (QSAR) models and other computational tools that rely on the molecule's structural and physicochemical properties. However, no specific ADME prediction data for this compound has been found in published research.
Advanced Computational Techniques
Advanced computational techniques provide deep insights into the electronic structure, reactivity, and properties of molecules. These methods, often based on Density Functional Theory (DFT), are fundamental to modern chemical research.
Charge distribution analysis is vital for understanding a molecule's polarity, electrostatic potential, and intermolecular interactions.
Mulliken Charge Analysis: This is one of the oldest methods for calculating partial atomic charges based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. While computationally simple, its results can be highly dependent on the basis set used in the calculation.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of charge distribution. It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, corresponding to a Lewis structure representation. NBO charges are generally considered more reliable and less basis-set dependent than Mulliken charges. stackexchange.comresearchgate.net This analysis also reveals hyperconjugative interactions, which are key to understanding molecular stability.
A comparative NBO and Mulliken charge analysis for this compound would identify the electron-rich and electron-deficient centers, clarifying the nature of its chemical bonds. Such specific data is not currently published.
Non-linear optical (NLO) materials are essential for modern photonic and optoelectronic technologies. Computational chemistry is used to predict the NLO properties of molecules, such as polarizability (α) and the first-order hyperpolarizability (β). Molecules with significant NLO responses often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer. An investigation into this compound would determine its potential for applications like frequency doubling of light. The nonyl group (an alkyl chain) is typically a weak electron donor, and the phenylsulfane moiety's properties would be central to any NLO response. Theoretical calculations of these NLO properties for this compound have not been reported.
Environmental Chemistry and Fate of Nonyl Phenyl Sulfane
Environmental Occurrence and Distribution Studies
Nonylphenol is not a naturally occurring substance; its presence in the environment is directly linked to anthropogenic activities, including the production and use of NPEs in detergents, paints, pesticides, and personal care products ccme.cawikipedia.orgmst.dk.
Presence in Aquatic Ecosystems (Water and Sediment)
Nonylphenol is frequently detected in various aquatic environments, including surface water, groundwater, and marine systems nih.govnih.govepa.govaloki.humst.dk. Concentrations in surface waters can vary significantly, ranging from tens of nanograms per liter (ng/L) to several micrograms per liter (µg/L), with some studies reporting much higher values in heavily polluted areas nih.govaloki.hu. For instance, concentrations up to 644 µg/L have been reported in Spanish waters, and up to 180 mg/L in the River Aire, UK aloki.humst.dk.
Due to its hydrophobic nature (log Kow between 3.8 and 4.8), NP readily adsorbs onto particulate matter in the water column, leading to its preferential accumulation in sediments nih.govepa.govaloki.hu. Sediment concentrations are typically orders of magnitude higher than those found in the water column, with reported values ranging from a few µg/kg dry weight (dw) to several hundred mg/kg dw nih.govaloki.hu. The highest reported concentration was 119,100 µg/kg dw in sediment from Lake Donghu, China nih.gov. The implementation of regulations, such as the European Directive 2003/53/EC, has contributed to lower NP concentrations in European aquatic systems compared to those in Asia nih.gov.
Table 1: Reported Nonylphenol Concentrations in Aquatic Environments
| Environmental Compartment | Reported Concentration Range | Location/Context | Reference |
| Surface Water | tens of ng/L to dozens of mg/L | General aquatic environments | nih.gov |
| Surface Water | < 1 µg/L to 644 µg/L | Global, with higher values in Spanish waters | aloki.hu |
| Surface Water | up to 53 µg/L | UK | aloki.hu |
| Surface Water | up to 95 µg/L | USA | aloki.hu |
| Surface Water | 4.1 µg/L | River waters (general) | nih.gov |
| Sediment | few µg/kg dw up to several hundred mg/kg dw | General sediments | nih.gov |
| Sediment | up to 13,700 µg/kg | General sediments | aloki.hu |
| Sediment | 1 mg/kg | Sediments (general) | nih.gov |
| Sediment | 119,100 µg/kg dw | Lake Donghu, China (most contaminated sediment) | nih.gov |
| Sea Water | up to 20 µg/L | Vicinity of sewage outfalls | bioline.org.br |
| Effluents from STP | up to 343 µg/L | Sewage Treatment Plant effluents | aloki.hu |
Detection in Soil and Atmospheric Compartments
Nonylphenol is also detected in soil matrices, often due to the application of sewage sludge or industrial sludges to agricultural lands nih.govccme.camst.dk. Approximately 4% of NP released into the environment is directed to soil mst.dk. Due to its strong adsorption to soil particles, NP exhibits low mobility in this compartment mst.dk.
In the atmosphere, NP has a low vapor pressure, suggesting limited volatility epa.govmst.dk. While some studies indicate that NP has not been measured in the atmosphere, others suggest that volatilization from water can lead to significant atmospheric concentrations in certain locations epa.govmst.dk. Once in the atmosphere, NP is expected to degrade rapidly through reactions with hydroxyl radicals, with a calculated half-life of approximately 0.3 days epa.govmst.dk. Therefore, NP is not considered persistent in the air compartment epa.gov.
Environmental Transformation and Degradation Pathways
Nonylphenol can undergo biodegradation under both aerobic and anaerobic conditions, although its degradation rate can be influenced by various environmental factors such as temperature, pH, and the presence of co-substrates or specific microbial communities nih.govnih.gov.
Aerobic and Anaerobic Biodegradation Mechanisms
Aerobic Biodegradation : Under aerobic conditions, NP can be degraded by various microorganisms. Studies have shown that the degradation of NP in river sediment can occur within 8 days, with a lag phase of 2 days nih.gov. The degradation rate is influenced by factors such as temperature and the composition of the microbial community nih.govnih.gov. Nonylphenol ethoxylates (NPEOs) are also subject to aerobic biodegradation, typically involving the depolymerization of ethoxy chains, followed by the degradation of the resulting shorter-chain NPEs and ultimately NP researchgate.netnih.govresearchgate.net.
Anaerobic Biodegradation : Anaerobic biodegradation of NP is more complex and has been observed primarily for linear NP isomers under sulfate-reducing, nitrate-reducing, and methanogenic conditions nih.gov. Branched NP isomers have generally not shown significant degradation under anaerobic conditions in previous studies nih.gov. Anaerobic degradation pathways require the concerted action of multiple types of microorganisms, functioning in a syntrophic manner mdpi.comclu-in.orgfrontiersin.org. For example, NP can be degraded in river sediment under nitrate- or sulfate-reducing conditions, with dominant bacterial phyla like Proteobacteria and Bacteroidetes playing a role researchgate.net.
Table 2: Biodegradation Half-lives and Rates of Nonylphenol
| Condition | Half-life / Rate | Environmental Matrix / Context | Reference |
| Aerobic | Half-lives: few days to almost one hundred days | General environments | nih.gov |
| Aerobic | Half-life: around 30 days | Surface water | mst.dk |
| Aerobic | Degradation within 8 days (lag phase 2 days) | River sediment (aged polluted with NP) | nih.gov |
| Anaerobic | Not observed for branched isomers | River sediment | nih.gov |
| Anaerobic | Degradation described for linear isomers | River sediment (sulfate-reducing, nitrate-reducing, methanogenic) | nih.gov |
Microbial Degradation Pathways and Key Microorganisms
Microbial degradation of Nonylphenol involves several proposed pathways. One significant pathway is ipso-hydroxylation , where hydroxylation occurs at the carbon atom of the aromatic ring to which the nonyl chain is attached. This mechanism is extensively studied in Sphingomonas strains, such as Sphingomonas xenophaga Bayram and Sphingomonas sp. TTNP3 nih.govnih.gov. This process leads to the formation of dienones, followed by the migration of the nonyl chain, facilitating its detachment as alcohols nih.gov.
Another identified pathway involves ortho-hydroxylation of the aromatic ring, followed by the introduction of a nitro-group, as observed in the degradation of NP by Pseudomonas species isolated from contaminated soil nih.gov. A third pathway initiates with hydroxylation at the C-4 position of the aromatic ring, also referred to as ipso-hydroxylation nih.gov.
For NPEs, biodegradation often begins with the shortening of the polyethoxylate chain, leading to shorter-chain NPEs (e.g., NP1EO, NP2EO) and eventually NP epa.govnih.govresearchgate.net. Sphingomonas sp. Y2 has demonstrated high efficiency in the aerobic degradation of NPEOs researchgate.net, while Pseudomonas putida has been shown to grow on NPEOx, producing nonylphenol diethoxylate (NPEO2) as a final metabolite nih.gov. Microbial communities in sediments, often dominated by Proteobacteria and Bacteroidetes, are crucial for the anaerobic degradation of NP researchgate.net.
Biotransformation Products and Metabolites
The biodegradation of Nonylphenol and its ethoxylates results in the formation of various intermediate products and metabolites. During the aerobic biodegradation of NP in river sediment, nitro-nonylphenol metabolites have been identified nih.gov.
The degradation of NPEs can yield short-chain NPEs , such as nonylphenol monoethoxylate (NP1EO) and nonylphenol diethoxylate (NP2EO), which are then further transformed into NP epa.gov. Other identified metabolites include carboxylated metabolites (APECs) and alkylphenols (APs) bioline.org.brresearchgate.net. For instance, the oxidation of the ethoxy chain in NPEs can lead to the formation of nonylphenol carboxylates, such as nonylphenoxy ethoxy acetic acid and nonylphenoxy acetic acid researchgate.net. In some degradation studies, nonylphenol diethoxylate (NPEO2) has been identified as a terminal metabolite nih.gov. Degradation under ozonation and UV irradiation can produce compounds with carboxylic and ketonic acid functionalities researchgate.net.
Abiotic Degradation Processes (Photolysis, Hydrolysis)
Abiotic degradation pathways contribute to the removal of Nonylphenol from the environment. In the surface layer of natural waters, NP can undergo photolysis, with reported half-lives ranging from 10 to 15 hours epa.gov. Information regarding the hydrolysis of Nonylphenol in environmental matrices is limited in the available literature epa.gov.
Persistence and Half-Life Determination in Environmental Matrices
Nonylphenol is generally considered persistent in the aquatic environment epa.gov. Its persistence is influenced by various environmental conditions and the specific matrix.
Biodegradation: Under aerobic conditions, the biodegradation half-lives of NP in sewage sludge and sediments have been reported to range from 1.1 to 99.0 days nih.gov. Under anaerobic conditions, the half-lives for NP degradation range from 23.9 to 69.3 days nih.gov. Studies have also indicated that NP can be resistant to degradation in lake water and sediment, showing minimal loss over extended periods escholarship.org.
Sorption: NP is expected to adsorb strongly to soils and sediments, which can influence its bioavailability and degradation rates epa.gov.
Table 1: Persistence and Biodegradation Half-lives of Nonylphenol
| Degradation Process | Half-life Range | Environmental Matrix | Conditions | Notes |
| Aerobic Biodegradation | 1.1 - 99.0 days | Sewage sludge, Sediments | Aerobic | Variable depending on conditions and microbial activity nih.gov |
| Anaerobic Biodegradation | 23.9 - 69.0 days | Sewage sludge, Sediments | Anaerobic | Variable depending on conditions and microbial activity nih.gov |
| Photolysis | 10 - 15 hours | Surface layer of natural waters | Sunlight | Significant degradation in aquatic surface layers epa.gov |
Bioaccumulation and Bioconcentration Potential
Nonylphenol exhibits a potential for bioaccumulation and bioconcentration in aquatic organisms.
Uptake and Accumulation in Aquatic Organisms
Nonylphenol is lipophilic, meaning it tends to dissolve in fats and oils, which facilitates its accumulation in the tissues of marine and aquatic organisms aloki.hu. Studies have reported moderate bioaccumulation potential for NP in aquatic organisms epa.gov. Bioconcentration factors (BCFs), which measure the uptake of a contaminant from water into an organism, have been reported for various species.
Table 2: Bioaccumulation and Bioconcentration Factors (BCF) for Nonylphenol
| Organism/Tissue | BCF Value (L/kg) | Matrix/Conditions | Source Reference |
| Fish | ~1300 | Seawater | nih.gov |
| Mussels | ~3400 | Seawater | nih.gov |
| Mussels | 1.4 - 13 | Seawater | epa.gov |
| Zebrafish (whole body) | 104 - 112 | Water | nih.gov |
| Zebrafish (trunk) | 76 - 104 | Water | nih.gov |
These values indicate that Nonylphenol can accumulate in aquatic organisms, with muscle identified as a significant storage site in zebrafish nih.gov.
Trophic Transfer and Biomagnification Assessment
The accumulation of Nonylphenol in organisms can lead to trophic transfer, where the compound moves up the food chain. This process can potentially result in biomagnification, a phenomenon where concentrations of a substance increase at successively higher trophic levels elchemy.com. Nonylphenol has been observed in higher concentrations in fish species that feed on benthic organisms, suggesting a role for dietary exposure in accumulation researchgate.net. While specific trophic magnification factors (TMFs) for Nonylphenol are not extensively detailed in the provided search results, the general principles of trophic transfer and biomagnification are well-established for persistent organic contaminants researchgate.netuniversiteitleiden.nlwho.int.
Environmental Risk Assessment Methodologies
Environmental risk assessment for chemicals like Nonylphenol involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).
Predicted Environmental Concentration (PEC) Estimation
When measured environmental data is scarce, models are employed to estimate PEC values. Tools such as the European Union System for the Evaluation of Substances (EUSES) are utilized for this purpose chemsafetypro.com. Predicted environmental concentrations are estimated based on release scenarios and environmental fate parameters. The comparison of PEC with PNEC values (PEC/PNEC ratio) is a standard method for characterizing environmental risk who.int. While specific PEC values for Nonyl(phenyl)sulfane were not found, the methodology for their estimation is established.
Compound Name Table:
this compound (Subject of inquiry)
Nonylphenol (NP)
Nonylphenol Ethoxylates (NPEs)
Predicted No-Effect Concentration (PNEC) Determination
The Predicted No-Effect Concentration (PNEC) is a crucial metric used in environmental risk assessment to estimate the concentration of a substance below which adverse effects are unlikely to occur in a given environmental compartment. For this compound, the determination of PNEC values involves a comprehensive evaluation of its ecotoxicity data across various trophic levels and environmental matrices.
While direct PNEC values specifically for "this compound" were not found in the provided search results, extensive data exists for its closely related compound, Nonylphenol (NP) and its ethoxylates (NPEs) aloki.huelchemy.comcabidigitallibrary.orgepa.govnih.govepa.govepa.govwikipedia.orgnih.govfederalregister.govepa.gov. Given the structural similarities and the common degradation pathways where NPEs break down into NP, the methodologies and findings for NP provide a strong basis for understanding how PNEC would be determined for a compound like this compound.
The general methodology for deriving PNECs involves identifying the most sensitive species and the lowest reliable toxicity endpoint (e.g., No Observed Effect Concentration - NOEC, or Lowest Observed Effect Concentration - LOEC, or EC10) from available ecotoxicity studies. This value is then divided by an assessment factor (AF) to account for uncertainties, such as extrapolating from laboratory to field conditions, extrapolating from short-term to long-term effects, and accounting for inter-species variability. Assessment factors typically range from 10 to 1000.
Research Findings and PNEC Derivation for Nonylphenol (as a proxy for this compound):
Ecotoxicity data for Nonylphenol (NP) has been used to derive PNEC values for aquatic environments. For instance, studies have reported the following:
Aquatic Environment (Surface Water):
A PNEC for surface water was calculated using a 33-day NOEC for fish and an assessment factor of 100, resulting in a value of 0.074 µg/L industrialchemicals.gov.au.
Another assessment derived a PNECwater of 0.33 µg/L based on long-term NOEC data for algae and an assessment factor of 10 europa.eu.
More recently, for the Bohai Sea, a PNEC for water was established at 15.2 µg/L based on acute toxicity data and species sensitivity distribution models nih.gov.
In a different assessment, an acute toxicity-based PNEC of 3.7 µg/L was derived using an assessment factor of 100 for crustacea env.go.jp.
Sediment Compartment:
A PNEC for sediment was reported as 0.039 mg/kg wet weight europa.eu.
For the Bohai Sea, a PNEC for sediment was determined to be 33.3 µg/kg nih.gov.
Soil Compartment:
Limited data exists for soil PNEC derivation. However, studies on soil invertebrates have provided EC10 values for reproduction. For example, an EC10 of 3.44 mg/kg soil was reported for Aporrectodea caliginosa industrialchemicals.gov.auccme.ca. While not a direct PNEC, these values inform the potential for adverse effects in soil ecosystems. One study also reported a PNEC for soil (agricultural) for Bis(nonylphenyl)amine as 0.01 mg/L pli-petronas.com, though this is a different compound.
The variability in PNEC values highlights the importance of the specific dataset used, the chosen assessment factors, and the environmental compartment being considered. The derivation process for this compound would follow similar principles, requiring specific ecotoxicity data for various aquatic and terrestrial organisms.
Summary Table of Derived PNEC Values (Based on Nonylphenol Data):
| Environmental Compartment | PNEC Value (µg/L or mg/kg) | Assessment Factor | Basis (e.g., Species, Endpoint) | Reference |
| Surface Water | 0.074 µg/L | 100 | Chronic NOEC (Fish) | industrialchemicals.gov.au |
| Surface Water | 0.33 µg/L | 10 | Chronic NOEC (Algae) | europa.eu |
| Surface Water | 15.2 µg/L | N/A | Acute SSD (Marine Species) | nih.gov |
| Surface Water | 3.7 µg/L | 100 | Acute LC50 (Crustacea) | env.go.jp |
| Sediment | 0.039 mg/kg (wet weight) | N/A | N/A | europa.eu |
| Sediment | 33.3 µg/kg | N/A | Acute SSD (Marine Species) | nih.gov |
| Soil | 3.44 mg/kg | N/A | Chronic EC10 (Earthworm repro.) | industrialchemicals.gov.auccme.ca |
Note: "N/A" indicates that the assessment factor was not explicitly stated or the value was derived using methods other than the standard AF application on a single NOEC/LOEC/EC10.
Compound List:
this compound
Nonylphenol (NP)
Nonylphenol Ethoxylates (NPEs)
Bis(nonylphenyl)amine
Ecotoxicological Investigations and Biological Interactions of Nonyl Phenyl Sulfane
Aquatic Ecotoxicity Assessments
Nonylphenol and its derivatives are known to exert significant toxicity on aquatic organisms, impacting various trophic levels. Their presence in aquatic ecosystems is primarily due to their widespread use in industrial applications and subsequent release through wastewater effluents and sludge.
Acute Toxicity Studies in Aquatic Organisms
Acute toxicity studies reveal that Nonylphenol is highly toxic to a range of aquatic life, including fish, invertebrates, and algae. The median lethal concentration (LC50) and median effective concentration (EC50) values vary depending on the species and exposure duration, but consistently indicate a high degree of toxicity. For instance, LC50 values for freshwater fish species like Pimephales promelas are reported around 221 µg/L, while for invertebrates like Hyalella azteca, the 48-hour LC50 can be as low as 20 µg/L researchgate.netwisconsin.edu. Marine species also exhibit sensitivity, with LC50 values for fish such as Pleuronectes americanus reported at 17 µg/L ccme.ca. Algae, crucial primary producers, are also affected, with EC50 values for growth inhibition in species like Skeletonema costatum around 27.0 µg/L ccme.ca. Nonylphenol is consistently classified as very toxic to aquatic life uab.cat.
Table 1: Acute Aquatic Toxicity of Nonylphenol (NP)
| Organism Type | Species Name | Endpoint | Concentration (µg/L) | Reference |
| Freshwater Invertebrate | Hyalella azteca | 48-h LC50 | 20 | researchgate.net |
| Freshwater Invertebrate | Daphnia magna | 48-h EC50 | 84.8 | ccme.caepa.gov |
| Freshwater Fish | Pimephales promelas | 96-h LC50 | 221 | wisconsin.edu |
| Freshwater Fish | Oncorhynchus mykiss | 96-h LC50 | 17-270 | ccme.caccme.ca |
| Marine Invertebrate | Mysidopsis bahia | 48-h LC50 | 5 | federalregister.gov |
| Marine Fish | Pleuronectes americanus | 96-h LC50 | 17 | ccme.ca |
| Marine Algae | Skeletonema costatum | 96-h EC50 | 27.0 | ccme.ca |
| Microalgae | Chroococcus minutus | 96-h EC50 | 1005 (mg/L) | nih.gov |
Chronic and Sublethal Effects on Aquatic Life
Beyond acute lethality, Nonylphenol exhibits significant chronic and sublethal effects on aquatic organisms. These effects can manifest as impaired reproduction, reduced growth rates, and developmental abnormalities, often occurring at concentrations lower than those causing acute mortality ccme.caepa.govfederalregister.govcanada.ca. For instance, chronic exposure to Nonylphenol can lead to reduced larval survival and delayed settlement in invertebrates openbiotechnologyjournal.com. In fish, sublethal effects include altered sex ratios, reduced fertility, and increased vitellogenin induction in males, indicating endocrine disruption federalregister.govopenbiotechnologyjournal.comnih.gov. Studies have established No-Observed-Effect Concentrations (NOECs) and Lowest-Observed-Effect Concentrations (LOECs) that highlight these chronic impacts. For Daphnia magna, a 21-day NOEC for reproduction was reported as 10.7 µg/L, with a LOEC of 47.8 µg/L epa.gov. Chronic toxicity values for fish and invertebrates can be as low as 6 µg/L and 3.9 µg/L, respectively canada.ca.
Table 2: Chronic Aquatic Toxicity of Nonylphenol (NP)
| Organism Type | Species Name | Endpoint | Concentration (µg/L) | Reference |
| Freshwater Invertebrate | Daphnia magna | 21-d NOEC (reproduction) | 10.7 | epa.gov |
| Freshwater Invertebrate | Daphnia magna | 21-d LOEC (reproduction) | 47.8 | epa.gov |
| Freshwater Fish | Oncorhynchus mykiss | 33-d NOEC (survival) | ~128 (mg/L) | europa.eu |
| Freshwater Fish | Rainbow Trout | Vitellogenin induction | 1, 10 | federalregister.gov |
Endocrine Disrupting Potential and Mechanistic Studies
Nonylphenol is a well-recognized endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of aquatic organisms researchgate.netfederalregister.govcanada.caopenbiotechnologyjournal.comnih.govtandfonline.commdpi.com. Its chemical structure allows it to mimic natural hormones, particularly estrogens, by binding to hormone receptors nih.govtandfonline.commdpi.com. This mimicry can lead to a range of adverse effects, including feminization of male fish, altered sex determination, and disruption of steroid metabolism openbiotechnologyjournal.comnih.govtandfonline.com. Mechanistic studies indicate that Nonylphenol can act as an estrogen agonist, modulate estrogen receptor levels, and disrupt the hypothalamic-pituitary-gonadal (HPG) axis, thereby affecting reproductive health and development nih.govtandfonline.comnih.gov. The endocrine-disrupting effects can occur at very low environmental concentrations, posing a significant risk to aquatic ecosystems mdpi.com.
Terrestrial Ecotoxicity Assessments
The impact of Nonylphenol on terrestrial ecosystems, particularly soil organisms and plants, has also been a subject of investigation, although data is less extensive compared to aquatic environments.
Effects on Soil Microorganisms and Invertebrates
Nonylphenol can affect soil microbial communities and processes. While biodegradation of NP in soil can occur, its rate is influenced by factors such as temperature and water content europa.eu. Studies have also assessed the toxicity of NP to terrestrial invertebrates, which play crucial roles in soil health and nutrient cycling. For example, toxicity tests on springtails (Folsomia candida and Folsomia fimetaria) have yielded EC50 values for reproduction ranging from 16 to 65.5 mg/kg soil ccme.caeuropa.eu. Earthworms, such as Apporectodea calignosa, have shown sensitivity, with reported EC10 values for reproduction as low as 3.44 mg/kg soil and EC50 values around 13.7 mg/kg soil ccme.cacanada.ca.
Table 3: Terrestrial Invertebrate Toxicity of Nonylphenol (NP)
| Organism Type | Species Name | Endpoint | Concentration (mg/kg soil) | Reference |
| Soil Invertebrate | Folsomia candida | 28-d EC50 (reproduction) | 16-30 | ccme.caeuropa.eu |
| Soil Invertebrate | Folsomia fimetaria | 21-d EC10 (reproduction) | 23.6 | ccme.caeuropa.eu |
| Soil Invertebrate | Apporectodea calignosa | 21-d EC10 (reproduction) | 3.44 | ccme.cacanada.ca |
| Soil Invertebrate | Apporectodea calignosa | 21-d EC50 (reproduction) | 13.7 | ccme.cacanada.ca |
Plant Uptake and Phytotoxicity Studies
Research into the effects of Nonylphenol on plants indicates varying sensitivity. Some studies suggest that Nonylphenol can cause phytotoxicity, affecting growth and development. For instance, lettuce (Lactuca sativa) exhibited growth reduction with EC50 values around 559-625 mg/kg soil europa.eu. Microalgae species also show sensitivity, with 96-hour EC50 values for Nonylphenol ranging from 1.005 to 1.534 mg/L nih.gov. However, other assessments suggest that certain plant species may not be significantly affected by Nonylphenol, or that uptake is limited mdpi.com. Care is advised to avoid phytotoxicity when applying formulations to crops, especially under stressful environmental conditions nih.gov.
List of Compounds Mentioned:
Nonylphenol (NP)
Nonylphenol Ethoxylates (NPEs)
Nonylphenol Monoethoxylate (NPEO1)
Nonylphenol Diethoxylate (NPEO2)
Nonylphenol Carboxy Acids (NP2EC, NP1EC)
Nonylphenol polyethoxylates (NPnEO, e.g., NP8EO)
4-Nonylphenol (4-NP)
p-Nonylphenol (p-NP)
Nonylphenol polyethoxylates (NPEs)
Nonylphenoxy acetic acids (Nonylphenol ethoxycarboxylates [NPECs])
Octylphenol (OP)
Octylphenol Ethoxylates (OPEs)
Octylphenol Ethoxycarboxylates (OPECs)
Bisphenol A (BPA)
Phthalates (e.g., DEHP, DINP, DBP, DiPeP)
Polybrominated diphenyl ethers (PBDEs)
Polychlorinated biphenyls (PCBs)
Organotin compounds (e.g., TBT)
Perfluorinated compounds (e.g., PFBS, PFHxS, 6:2FTSA, PFOS)
Dioxins
Polycyclic Aromatic Hydrocarbons (PAHs)
Linear Alkylbenzene Sulfonates (LAS)
Sulfamethoxazole
4-Cumylphenol
4-t-Octylphenol
Volatile Leachate Phenols
The provided search results offer limited specific scientific data pertaining to the detailed cellular and molecular toxicological mechanisms of Nonyl(phenyl)sulfane as requested in the outline. The available information primarily consists of a Safety Data Sheet (SDS) which details general hazard classifications, first aid measures, and basic physical/chemical properties. There is no information found regarding receptor binding studies, agonist/antagonist activity, specific oxidative stress pathways, genotoxicity assessments, epigenetic modifications, or gene expression analysis for this compound.
Due to the lack of specific research findings for the requested subsections, a comprehensive article detailing these mechanisms cannot be generated at this time.
Compound List:
this compound
Applications and Industrial Relevance of Nonyl Phenyl Sulfane in Materials Science and Chemical Engineering
Role in Polymer Chemistry and Additives
In polymer science, nonyl(phenyl)sulfane compounds are valued for their ability to protect polymeric materials from degradation and to modify their physical characteristics.
Organosulfur compounds, including those with nonyl and phenyl groups, are recognized for their antioxidant and stabilizing capabilities in polymers. They function by decomposing peroxides and scavenging free radicals that initiate degradation processes, thereby extending the service life of polymeric materials. Research indicates that these compounds play a critical role in stabilizing polymers against thermal and photo-oxidative degradation during processing and use mdpi.comnih.gov. For instance, phosphorus-based antioxidant additives like tris(nonylphenyl) phosphate (B84403) are employed in polyolefins to inhibit thermal oxidation mdpi.com. While specific data for "this compound" as a distinct antioxidant is limited in the provided search results, the broader class of organosulfur compounds is well-established in this role, often working synergistically with other stabilizers mdpi.comresearchgate.netpsgraw.com.
While less explicitly detailed for this compound itself, organosulfur polymers, synthesized via techniques like inverse vulcanization, are being explored as novel plasticizers for polymers like polystyrene researchgate.net. These sulfur-based polymers offer unique properties and can potentially replace conventional organic-based plasticizers. The general principle of organosulfur compounds modifying polymer properties suggests a potential role for this compound derivatives in enhancing flexibility, impact resistance, or processing characteristics, although direct research findings for this specific application are not extensively detailed in the provided snippets.
Surfactant and Emulsifier Applications (General Principles)
The amphipathic nature of molecules containing both hydrophobic (nonyl and phenyl groups) and potentially hydrophilic (sulfur-containing moieties or derivatives) components allows them to function as surfactants and emulsifiers.
Surfactants, by definition, reduce the surface tension of liquids and the interfacial tension between immiscible phases acs.orgvdoc.pubnih.govresearchgate.netmdpi.comfirp-ula.orgnih.gov. This occurs because surfactant molecules, possessing both hydrophobic and hydrophilic parts, orient themselves at interfaces (e.g., air-water, oil-water). The hydrophobic tails orient away from the water phase, while the hydrophilic heads remain in the water. This arrangement lowers the energy required to create new surface area, thus reducing surface tension vdoc.pubnih.gov. Organosulfur compounds can exhibit surface activity, contributing to wetting phenomena and the reduction of interfacial tension between different phases researchgate.netmdpi.comnih.govresearchgate.net. For example, organosulfur surfactants are used to modify the surface properties of materials, making them more hydrophobic or hydrophilic as needed nih.gov.
The ability of surfactants to stabilize mixtures of immiscible liquids, such as oil and water, is fundamental to their role as emulsifiers. By forming a protective layer around dispersed droplets, surfactants prevent them from coalescing, thereby creating stable emulsions vdoc.pubresearchgate.netresearchgate.netacs.orgstartquimica.com.br. Nonylphenol ethoxylates, a related class of nonionic surfactants, are widely used as emulsifiers and dispersants in various industrial applications, including emulsion polymerization, cleaners, and textiles researchgate.netstartquimica.com.bratamankimya.comatamanchemicals.comatamanchemicals.com. The amphipathic structure of this compound derivatives would similarly enable them to stabilize oil-in-water or water-in-oil emulsions and to disperse solid particles in liquid media.
Lubricant and Fuel Additive Formulations
Organosulfur compounds have a long-standing history as additives in lubricants and fuels, primarily for their extreme pressure (EP) and anti-wear properties, as well as their antioxidant capabilities.
In lubrication, organosulfur compounds can form protective tribofilms on metal surfaces under high-pressure and high-temperature conditions, preventing direct metal-to-metal contact and reducing wear mdpi.comescholarship.orgtypeset.iotandfonline.commdpi.com. For example, disulfides and polysulfides are known EP additives. Research using molecular dynamics simulations has investigated the reactions of organosulfur compounds like di-tert-butyl disulfide on ferrous surfaces, revealing that shear stress, temperature, and pressure significantly influence tribofilm growth rates escholarship.orgtypeset.io. Studies examining steel surfaces after wear testing in oils containing organosulfur compounds found a correlation between the surface concentration of metallic sulfide (B99878) and reduced wear, indicating that the sulfide species provides anti-wear protection tandfonline.com. Furthermore, organosulfur compounds are recognized as peroxide decomposers and radical scavengers, contributing to the oxidation stability of lubricating oils mdpi.com.
Compound List:
this compound (general term)
Nonyl phenyl sulfide
Nonyl phenyl disulfide
Di-tert-butyl disulfide
Dimethyl disulfide
Diethyl disulfide
Dimethyl trisulfide
Tris(nonylphenyl) phosphate
Sodium dodecyl sulfate (B86663) (SDS)
Poly(1,2-dihydro-2,2,4-trimethylquinoline) (Orox PK)
Tetrakis[methylene(3,5-di-t-butyl-4-hydroxyhydrocinnamate)]methane (Anox 20)
Tris(nonylphenyl)phosphite (Naugard P)
Butylated hydroxytoluene (BHT)
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010)
Irgafos 168
Irganox 565
Caffeic acid methyl ester (CAME)
Diallyl disulfide (DADS)
Diallyl trisulfide (DATS)
Diallyl sulfide (DAS)
Allicin
Ajoene
Sulfur dioxide (SO2)
Methacrolein (MACR)
Methyl vinyl ketone (MVK)
Sodium bisulfite (HSO3-)
Sulfuric acid
Sulfites
Sulfates
Zinc dialkyl dithiophosphate (B1263838) (ZDDP)
Nonylphenol ethoxylates (NPEOs)
Polyol ester
Polytetrafluoroethylene
Mineral oil
Viscosity index improvers
Borate ester
Oil soluble molybdenum additive
Polyalphaolefin
Ester
Titanium compound
Magnesium compound
Metal-free friction modifier
Styrene
Divinylbenzene
Linseed oil
Olive oil
Sunflower oil
Canola oil
Soybean oil
Corn oil
Rubber seed oil
Phenols
Amines
Metal salts of phosphorus- or sulfur-containing acids
Hindered phenols
Aromatic amines
Dithiocarbamate
Thiadiazole derivatives
Phenothiazine
Diamine sulfides
Propyl gallate
Pyrogallol
TBHQ (Tertiary butyl hydroquinone)
Diclofenac
Ascorbic acid
N-nonylphenol polyglycol ether
Advanced Materials and Niche Applications
Direct research findings specifically detailing the use of this compound in advanced materials or niche applications are limited in the reviewed literature. However, its chemical nature as a phenyl sulfide positions it within a class of compounds that have broader relevance in materials science. General classes of sulfides are explored for their unique properties in applications ranging from energy storage to electronics and optics nih.gov. Furthermore, related compounds, such as nonyl phenol (B47542) derivatives that include sulfide linkages (e.g., CAS No. 68515-93-5), have been reported for use as lubricants in engine oils chemeo.com. While these applications are not directly attributed to this compound itself, they indicate the potential utility of such sulfur-containing organic structures in specialized material contexts.
Functional Materials Development
The specific role of this compound in the development of functional materials is not extensively detailed in the available scientific literature. Research in functional materials often focuses on compounds that impart specific properties, such as conductivity, optical activity, or enhanced mechanical performance. While this compound's structure might offer potential in this regard, direct studies are scarce. It is noteworthy that related compounds, such as nonylphenol derivatives, are utilized in the synthesis of functional additives. For example, tris(4-nonyl-phenyl) phosphite (B83602) (TNPP), derived from nonylphenol, serves as an antioxidant and stabilizer for polymers like rubber, vinyl, polyolefins, and polystyrenes chemeo.comepa.govwikipedia.org. Additionally, nonylphenol-based polymers have been investigated for their ability to enhance the toughness of epoxy resins chemeo.com. However, these applications are associated with nonylphenol and its derivatives, and direct research linking this compound to similar functional material development is not prominently reported.
Catalysis and Reaction Medium Components
Direct applications of this compound as a catalyst or as a component within reaction media are not widely documented in the scientific literature. However, the broader field of organosulfur chemistry, particularly compounds containing phenyl sulfide moieties, has seen research interest in catalytic processes. Phenyl sulfides, as a class, have been investigated in catalytic C-H alkylation reactions and in the aquathermolysis of heavy oil, where they serve as model compounds for sulfur-containing components thieme-connect.comnih.govijnnonline.netacs.orgresearchgate.net.
Furthermore, related amphiphilic molecules, such as nonyl phenyl ethers, are employed in the formulation of microemulsions, which can act as nanoreactors or reaction media for the synthesis of nanoparticles arabjchem.orgnuv.ac.ingoogle.comgoogle.comwikipedia.orgelchemy.com. The use of sulfonic acid-functionalized materials incorporating phenyl groups as catalysts is also an area of research molaid.com. Additionally, micellar reaction media, often formed by surfactants, are recognized for their ability to facilitate catalytic processes by influencing reaction rates and selectivity arabjchem.orggoogle.comacs.org. While these examples highlight the potential roles of similar chemical structures in catalysis and as reaction media, specific research detailing this compound's direct contribution in these capacities remains limited.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56358-04-4 | Current time information in Kanabec County, US.aaronchem.comchemicalbook.comlookchem.comsigmaaldrich.com |
| Molecular Formula | C15H24S | aaronchem.comchemicalbook.comlookchem.comsigmaaldrich.com |
| Molecular Weight | 236.42 g/mol | aaronchem.comchemicalbook.comlookchem.comsigmaaldrich.com |
| Physical State | Solid | Current time information in Kanabec County, US. |
| Boiling Point | 328.7±11.0°C | Current time information in Kanabec County, US. |
| LogP | 5.52930 | thieme-connect.com |
| PSA | 25.30000 | thieme-connect.com |
Regulatory Frameworks and Sustainable Chemistry Considerations for Nonyl Phenyl Sulfane
International and National Regulatory Status
The regulatory landscape for nonylphenols and their derivatives is extensive, reflecting global concern over their environmental persistence, bioaccumulation, and toxicity, particularly their endocrine-disrupting properties. mst.dkmaine.gov
International Frameworks:
In the European Union , Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) are subject to stringent regulations under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation. multisolgroup.com They are included in Annex XVII, which restricts their placement on the market and use as substances or in mixtures at concentrations of 0.1% by weight or greater for a wide range of applications, including industrial and domestic cleaning, textile and leather processing, and in cosmetic products. mst.dkineris.frineris.fr Furthermore, NP is listed as a priority hazardous substance under the EU Water Framework Directive, which aims to phase out its discharge, emission, and loss. mst.dkineris.fr Due to their endocrine-disrupting properties, certain nonylphenol compounds are also on the Candidate List of Substances of Very High Concern (SVHCs), requiring companies to notify the European Chemicals Agency (ECHA) if their articles contain these substances above a specific threshold. intertek.com
National Regulations:
In the United States , the Environmental Protection Agency (EPA) has taken action on NPs and NPEs under the Toxic Substances Control Act (TSCA). sgs.com The EPA has issued a Significant New Use Rule (SNUR) for certain nonylphenol compounds, requiring manufacturers to notify the EPA at least 90 days before commencing any new use of these chemicals. federalregister.govfederalregister.govepa.gov This allows the EPA to evaluate the intended use and take action to prohibit or limit the activity if necessary. epa.gov NPs and NPEs are recognized as highly toxic to aquatic life, which is a primary driver for these regulations. federalregister.govepa.gov
In Canada , nonylphenols are listed on the Toxic Substances List under the Canadian Environmental Protection Act, 1999. The government has implemented pollution prevention plans to reduce their use significantly. maine.gov
These regulations highlight a consistent international trend towards restricting the use of nonylphenols and their derivatives due to environmental and health concerns. Given its structural similarity, any significant production or use of Nonyl(phenyl)sulfane would likely attract similar regulatory scrutiny.
Development of Safer Alternatives and Green Chemistry Initiatives
The significant regulatory pressure on nonylphenols has spurred research and development into safer alternatives and the adoption of green chemistry principles. noahchemicals.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. noahchemicals.comucsb.edu
The U.S. EPA's Safer Choice program (formerly Design for the Environment) has been instrumental in identifying and promoting safer alternatives to NPEs. roadmaptozero.com The program has evaluated numerous surfactants and identified several classes of chemicals that can replace NPEs without compromising performance. roadmaptozero.com Examples of these safer alternatives include:
Alcohol ethoxylates: These are readily biodegradable, and their degradation products are less toxic than those of NPEs. roadmaptozero.com
Glucopyranose, oligomeric, decyl octyl glycosides: These are sugar-based surfactants that offer a more environmentally friendly profile. roadmaptozero.com
Sodium lauryl sulfate (B86663): A widely used anionic surfactant with a better environmental profile than NPEs. roadmaptozero.com
The development of these alternatives is a core component of green chemistry, specifically the principle of designing safer chemicals. Companies are increasingly adopting these alternatives to meet regulatory requirements and consumer demand for more sustainable products. noahchemicals.combrewerint.com Initiatives like the ZDHC (Zero Discharge of Hazardous Chemicals) program in the textile and leather industries also push for the substitution of hazardous substances like alkylphenols and provide guidance on finding safer options. roadmaptozero.comroadmaptozero.com For a compound like this compound, the principles of green chemistry would encourage a synthesis process that minimizes waste, avoids hazardous solvents, and uses renewable feedstocks where possible.
Life Cycle Assessment (LCA) and Environmental Footprint Evaluation
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal (cradle-to-grave). mpob.gov.myerasm.orgmdpi.com For specialty chemicals, LCA provides crucial data for reducing emissions, resource consumption, and waste. earthshiftglobal.comp6technologies.com
While a specific LCA for this compound is not publicly available, the framework for conducting such an assessment is well-established. scispace.com An LCA for this compound would involve:
Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of the compound), and the system boundaries (e.g., cradle-to-gate or cradle-to-grave). mpob.gov.myscribd.com
Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the life cycle. erasm.org
Impact Assessment: Evaluating the potential environmental impacts, such as global warming potential, ozone depletion, acidification, and ecotoxicity, based on the LCI data. mpob.gov.myerasm.org
Interpretation: Analyzing the results to identify the major contributors to the environmental impact and opportunities for improvement. mpob.gov.myscribd.com
The environmental footprint of the broader organosulfur and nonylphenol compound classes provides insight into the potential concerns for this compound. Nonylphenols are known to be persistent in aquatic environments, moderately bioaccumulative, and toxic to aquatic organisms. wikipedia.orgsasoltechdata.com Organosulfur compounds, depending on their structure, can play various roles in the environment and may be formed through atmospheric processes. copernicus.orgacs.orguci.edunih.gov An LCA would quantify these potential impacts, providing a scientific basis for developing more sustainable production processes and informing risk management decisions. earthshiftglobal.comslrconsulting.comacs.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying sulfane sulfur groups in Nonyl(phenyl)sulfane?
- Methodological Answer : Sulfane sulfur detection typically involves cyanolysis, where sulfane groups react with cyanide to form thiocyanate (SCN⁻), measured via UV absorbance at 460 nm after conversion to ferric thiocyanate . Alternatively, reduction with DTT releases H₂S, quantified via chromatography or monobromobimane trapping . Fluorescent probes like SSP2 offer non-destructive, species-specific detection through sulfane-mediated cyclization, enabling real-time monitoring in biological systems .
Q. What are the foundational steps for synthesizing aryl sulfanes like this compound?
- Methodological Answer : Aryl sulfanes are synthesized via nucleophilic substitution or coupling reactions. For example, reacting iodobenzene derivatives with thiols (e.g., diphenyl disulfide) in the presence of KOtBu and DMSO yields products like phenyl(p-tolyl)sulfane . Purification via flash chromatography and structural validation by NMR (¹H, ¹³C, ¹⁹F) are critical steps .
Q. How should researchers document and manage raw spectral data (e.g., NMR, HRMS) for reproducibility?
- Methodological Answer : Raw data (e.g., NMR splitting patterns, HRMS calibration curves) should be archived in appendices, while processed data (integration values, isotopic ratios) must be included in the main text. Use standardized formats (e.g., δ values for NMR, m/z for HRMS) and disclose instrument parameters (e.g., solvent, field strength) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. expected coupling constants) for this compound derivatives?
- Methodological Answer : Discrepancies may arise from steric hindrance or solvent effects. For example, unexpected ¹H NMR splitting in (4-ethylhex-1-yn-3-yl)(phenyl)sulfane was attributed to restricted rotation of the ethylhexynyl group . Cross-validate with 2D NMR (COSY, HSQC) and computational modeling (DFT) to confirm structural assignments .
Q. What strategies optimize reaction yields for halogenated aryl sulfanes when purity varies (e.g., 63% vs. 86%)?
- Methodological Answer : Purity variations in compounds like (4-fluorophenyl)(phenyl)sulfane may stem from competing side reactions (e.g., dehalogenation). Optimize by adjusting reaction time, temperature, and solvent polarity (e.g., DMSO vs. toluene). Use scavengers (e.g., molecular sieves) to trap byproducts and monitor progress via TLC or in situ IR .
Q. How do substituent effects (e.g., halogens, alkoxy groups) influence the biological activity of this compound analogs?
- Methodological Answer : Halogen atoms (Cl, F, I) enhance antimicrobial activity by increasing lipophilicity and target binding, as seen in (6-Chloro-2-fluoro-3-iodophenyl)(methyl)sulfane . Alkoxy groups (e.g., benzyloxy in [(3-(Benzyloxy)-2-bromo-6-fluorophenyl)(methyl)sulfane]) modulate solubility and metabolic stability . Conduct SAR studies using in vitro assays (e.g., MIC for antimicrobial activity) paired with LogP measurements .
Q. What are the challenges in scaling up transition-metal-free syntheses of aryl sulfanes?
- Methodological Answer : Base-promoted reactions (e.g., KOtBu in DMSO) may suffer from exothermicity and poor mixing at larger scales. Use flow chemistry to control heat transfer and employ high-throughput screening to identify optimal stoichiometric ratios. Validate scalability via kinetic profiling and DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
